1-Amino-4-methoxyhexan-3-ol

Catalog No.
S15862791
CAS No.
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-methoxyhexan-3-ol

Product Name

1-Amino-4-methoxyhexan-3-ol

IUPAC Name

1-amino-4-methoxyhexan-3-ol

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-3-7(10-2)6(9)4-5-8/h6-7,9H,3-5,8H2,1-2H3

InChI Key

QENCVQNIFRZDBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CCN)O)OC

1-Amino-4-methoxyhexan-3-ol is an organic compound characterized by the presence of an amino group and a methoxy group attached to a hexan-3-ol backbone. Its chemical structure can be represented as follows:

C7H17NO2\text{C}_7\text{H}_{17}\text{NO}_2

This compound has gained attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and as a building block for synthesizing more complex molecules. The methoxy group enhances its solubility and biological activity, making it a subject of interest for various research applications.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents used for this transformation include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines. Lithium aluminum hydride and hydrogen gas in the presence of palladium catalysts are typical reducing agents employed in this reaction.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups under acidic or basic conditions.

Research indicates that 1-amino-4-methoxyhexan-3-ol exhibits potential biological activity, particularly in antimicrobial and antiviral contexts. Its structural features suggest interactions with specific biological targets, such as enzymes and receptors involved in various metabolic pathways. The amino group facilitates hydrogen bonding, while the methoxy group may enhance lipophilicity, aiding membrane permeability.

The synthesis of 1-amino-4-methoxyhexan-3-ol can be achieved through several methods:

  • Reductive Amination: This common approach involves reacting 4-methoxyhexan-3-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
  • Continuous Flow Reactors: In industrial applications, continuous flow reactors optimize reaction conditions for higher yields and efficiency. This method often includes purification steps such as distillation or crystallization to achieve high-purity products.

1-Amino-4-methoxyhexan-3-ol finds several applications across different fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential role in drug development, particularly for therapeutic agents targeting various diseases.
  • Industrial Uses: Utilized in producing specialty chemicals and as an intermediate in pharmaceutical and agrochemical synthesis.

Studies on 1-amino-4-methoxyhexan-3-ol have focused on its interaction with biological targets. Its mechanism of action may involve binding to enzymes or receptors, leading to modulation of specific biochemical pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its use in drug design.

Several compounds share structural similarities with 1-amino-4-methoxyhexan-3-ol, each offering unique properties:

Compound NameStructural DifferencesUnique Features
1-Amino-4-methylhexan-3-olMethyl group instead of methoxyMay exhibit different solubility and reactivity
1-Amino-4-ethoxyhexan-3-olEthoxy group instead of methoxyPotentially different biological activity
1-Amino-4-hydroxyhexan-3-olHydroxy group instead of methoxyHydroxyl may enhance hydrogen bonding capabilities

Uniqueness

The uniqueness of 1-amino-4-methoxyhexan-3-ol lies in the combination of both an amino group and a methoxy group, which influences its reactivity and interactions with other molecules. The methoxy group not only enhances solubility but also facilitates the compound's ability to cross biological membranes, making it particularly valuable for various applications in medicinal chemistry and organic synthesis.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.125928785 g/mol

Monoisotopic Mass

147.125928785 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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